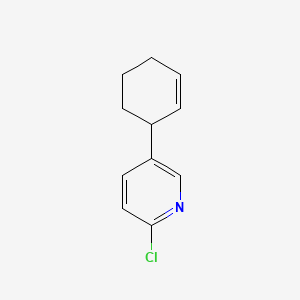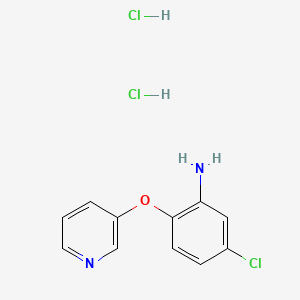
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride
Overview
Description
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride, also known as 5-CPP-DHC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the neurotransmitter serotonin, and is used in experiments involving serotonin receptors and related pathways.
Scientific Research Applications
Synthesis and Bioactivity in Fungicides
- Novel derivatives containing a similar structural motif to 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride have shown significant fungicidal activity. For instance, derivatives designed and synthesized with this structure exhibited efficient broad-spectrum fungicidal activity, including 100% control of wheat powdery mildew and cucumber downy mildew, as well as 98% control of cucumber anthracnose (Yu et al., 2006).
Pharmacological Characterization in Rodent Models
- Compounds structurally related to 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride have been explored for their pharmacological properties in vivo and in vitro, particularly at rat serotonin (5-HT) receptors. Such studies are crucial in understanding the modulation of receptor-mediated behaviors in rodents (Vickers et al., 2001).
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural analysis of related pyridine derivatives have been explored. These studies involve nucleophilic substitution reactions and the investigation of hydrogen bonding and molecular conformation, providing insights into the molecular behavior of these compounds (Orrego Hernandez et al., 2015).
Development of Antimicrobial Agents
- Derivatives with a structural resemblance to 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. These studies involve characterizing novel compounds and assessing their efficacy against various microbial strains (Mallikarjunaswamy et al., 2017).
properties
IUPAC Name |
5-chloro-2-pyridin-3-yloxyaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O.2ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;;/h1-7H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXTHJQACBZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



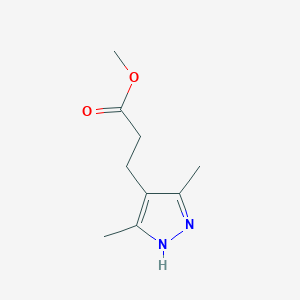
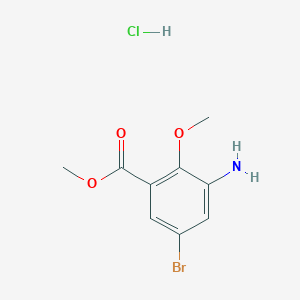
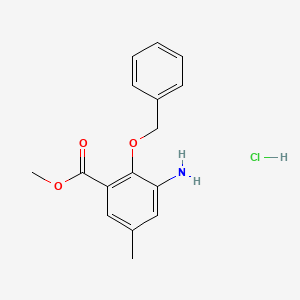
![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
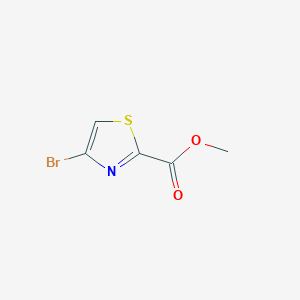
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)
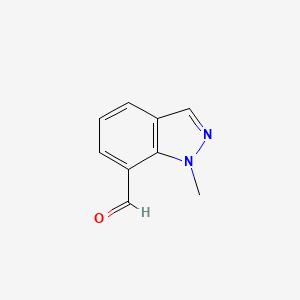
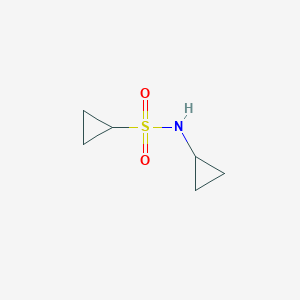
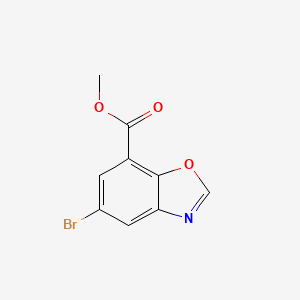
![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)
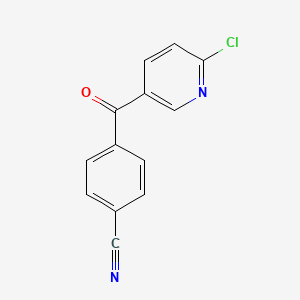
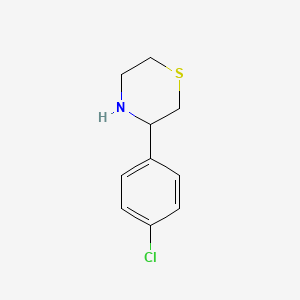
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
